

Application Notes and Protocols: 4-Nitronicotinic Acid Derivatives as Potential Antitubercular Agents

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Compound of Interest

Compound Name: **4-Nitronicotinic acid**

Cat. No.: **B033778**

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application and evaluation of **4-nitronicotinic acid** derivatives as a promising class of compounds for the development of new antitubercular agents. Tuberculosis (TB), caused by *Mycobacterium tuberculosis* (Mtb), remains a global health crisis, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The exploration of novel chemical scaffolds, such as **4-nitronicotinic acid** derivatives, is crucial in the search for more effective and safer anti-TB drugs.

Introduction

Nicotinic acid (niacin) is a well-established precursor for the synthesis of various heterocyclic compounds with diverse biological activities. The introduction of a nitro group at the 4-position of the nicotinic acid scaffold can significantly influence its electronic properties and biological activity, making it a key pharmacophore in the design of new therapeutic agents. Nitro-containing compounds have demonstrated significant potential in combating tuberculosis, with some acting as prodrugs that are activated by mycobacterial enzymes to exert their cytotoxic effects. This document outlines the synthesis, *in vitro* and *in vivo* evaluation, and potential mechanisms of action of **4-nitronicotinic acid** derivatives.

Data Presentation

The following tables summarize the antitubercular activity and cytotoxicity of selected nicotinic acid and nitro-containing derivatives against *Mycobacterium tuberculosis*.

Table 1: In Vitro Antitubercular Activity of Nicotinic Acid Hydrazide Derivatives against *M. tuberculosis* H37Rv

Compound ID	Structure/Modificat ion	MIC (µg/mL)	Reference
4a	6-phenyl-2- methylnicotinohydrazi de	25	[1]
4b	6-(4-methylphenyl)-2- methylnicotinohydrazi de	25	[1]
4c	6-(4-fluorophenyl)-2- methylnicotinohydrazi de	>100	[1]
4d	6-(4-chlorophenyl)-2- methylnicotinohydrazi de	50	[1]
4e	6-(4-bromophenyl)-2- methylnicotinohydrazi de	100	[1]
4f	6-(4- methoxyphenyl)-2- methylnicotinohydrazi de	25	[1]
8b	N'-(5-bromo-2- oxoindolin-3- ylidene)-6-(4- fluorophenyl)-2- methylnicotinohydrazi de	12.5	[1]
8c	N'-(5-chloro-2- oxoindolin-3- ylidene)-6-(4- fluorophenyl)-2- methylnicotinohydrazi de	6.25	[1]

Isoniazid	Standard Drug	0.12	[2]
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Table 2: Cytotoxicity of Selected Antitubercular Compounds

Compound ID	Cell Line	IC50 (μM)	Reference
8b	HT-29, PC-3, A549, HepG2, MCF-7	Not cytotoxic	[1]
8c	HT-29, PC-3, A549, HepG2, MCF-7	Not cytotoxic	[1]
Orbifloxacin	RAW264.7	115.42	[3]
Nadifloxacin	RAW264.7	Cytotoxic at 16 μg/ml	[3]
Mithramycin	RAW264.7	Cytotoxic at 16 μg/ml	[3]

Experimental Protocols

Protocol 1: General Synthesis of Nicotinic Acid Hydrazide Derivatives

This protocol describes a general three-step synthesis for nicotinic acid hydrazides, adapted from published methods.[\[1\]](#)

Step 1: Synthesis of 2-methyl-6-aryl-nicotinonitrile derivatives

- A mixture of an appropriate acetophenone derivative (1 mmol), malononitrile (1 mmol), and ammonium acetate (8 mmol) is refluxed in glacial acetic acid (15 mL) for 5 hours.
- The reaction mixture is cooled to room temperature, and the resulting solid precipitate is filtered, washed with water, and recrystallized from ethanol to yield the nicotinonitrile derivative.

Step 2: Synthesis of ethyl 2-methyl-6-aryl-nicotinate derivatives

- The nicotinonitrile derivative (1 mmol) is dissolved in concentrated sulfuric acid (5 mL) at 0°C.
- Absolute ethanol (20 mL) is added dropwise while maintaining the temperature at 0°C.
- The reaction mixture is refluxed for 8 hours, then cooled and poured onto crushed ice.
- The solution is neutralized with a saturated sodium bicarbonate solution.
- The separated solid is filtered, washed with water, and recrystallized from ethanol.

Step 3: Synthesis of 2-methyl-6-aryl-nicotinohydrazide derivatives

- A mixture of the ethyl nicotinate derivative (1 mmol) and hydrazine hydrate (99%, 5 mL) is refluxed for 3 hours.
- The excess hydrazine hydrate is removed under reduced pressure.
- The resulting solid is triturated with diethyl ether, filtered, and recrystallized from ethanol to afford the final nicotinohydrazide product.

Protocol 2: In Vitro Antitubercular Activity Screening (Microplate Alamar Blue Assay - MABA)

This protocol is a widely used method for determining the Minimum Inhibitory Concentration (MIC) of compounds against *M. tuberculosis*.

- A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).
- In a 96-well microplate, serial two-fold dilutions of the test compound are prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
- A standardized inoculum of *M. tuberculosis* H37Rv is added to each well.
- The plates are incubated at 37°C for 5-7 days.
- After incubation, a freshly prepared solution of Alamar Blue is added to each well, and the plates are re-incubated for 24 hours.

- The MIC is determined as the lowest concentration of the compound that prevents a color change from blue to pink.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

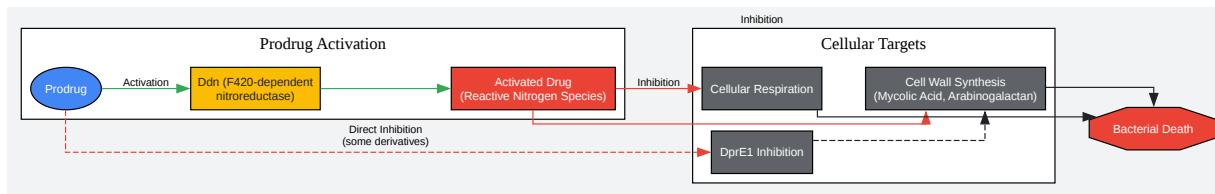
This protocol assesses the cytotoxicity of compounds against a mammalian cell line (e.g., RAW 264.7 macrophages).[3]

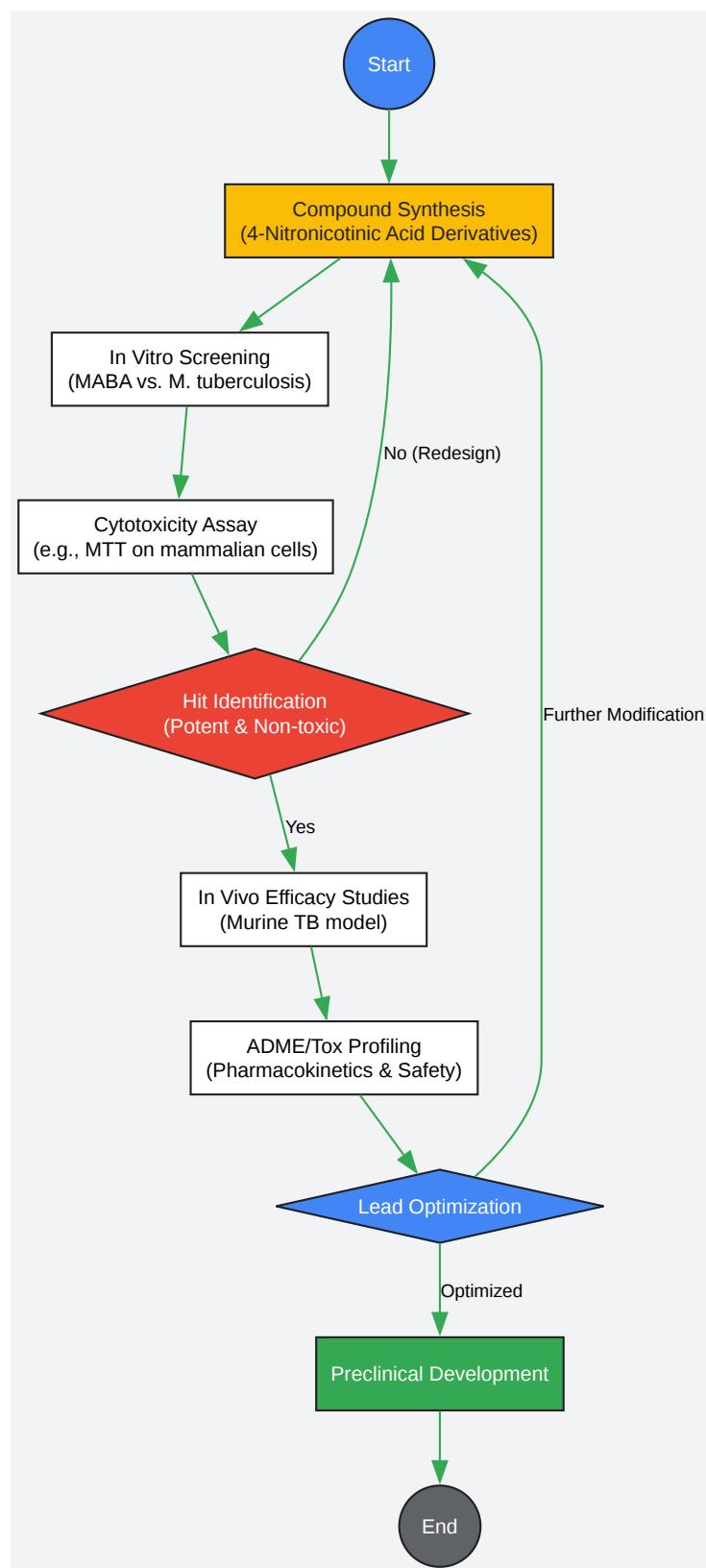
- Cells are seeded in a 96-well plate at a density of 2×10^5 cells/well and incubated overnight.
- The cells are treated with various concentrations of the test compounds and incubated for 24-48 hours.
- After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution and incubated for another 4 hours.
- The medium is then removed, and DMSO is added to dissolve the formazan crystals.
- The absorbance is measured at 490 nm using a microplate reader.
- The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.

Mandatory Visualizations

Proposed Mechanism of Action of Nitro-Containing Antitubercular Agents

Nitro-containing compounds often act as prodrugs that require reductive activation by mycobacterial enzymes.[4][5][6][7] A key enzyme involved in this activation is the deazaflavin-dependent nitroreductase (Ddn), which utilizes the cofactor F420.[5][8] The activation process generates reactive nitrogen species, such as nitric oxide, which can interfere with various cellular processes, including cell wall synthesis and respiration.[6][7] Some nitro-compounds are also proposed to inhibit essential enzymes like decaprenyl-phosphoryl-ribose 2'-epimerase (DprE1), which is crucial for arabinogalactan synthesis, a vital component of the mycobacterial cell wall.[4][5][8]



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